6-(azepan-1-yl)-N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(azepan-1-yl)-N-benzyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6/c1-2-10-16-29(15-9-1)24-27-22(25-17-19-11-5-3-6-12-19)21-18-26-30(23(21)28-24)20-13-7-4-8-14-20/h3-8,11-14,18H,1-2,9-10,15-17H2,(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNKEYDEZPJDLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division. The compound’s interaction with CDK2 also induces apoptosis within cells.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis. The downstream effects include a significant reduction in the proliferation of cancer cells.
Pharmacokinetics
The compound’s degree of lipophilicity, which reflects its affinity for a lipid environment, allows it to diffuse easily into cells.
Result of Action
The compound’s action results in a significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively. It also exerts moderate activity against HepG-2 with an IC50 range of 48-90 nM.
Biological Activity
The compound 6-(azepan-1-yl)-N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological activity, particularly in the context of cancer therapy and enzyme inhibition.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to mimic purine structures and interact with various biological targets. The azepane and benzyl groups contribute to its lipophilicity and potential bioactivity.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| IUPAC Name | 6-(azepan-1-yl)-N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
| Molecular Formula | C19H22N6 |
| Molecular Weight | 342.42 g/mol |
| CAS Number | 897620-64-3 |
Anticancer Properties
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase (CDK) inhibitors , which are crucial in regulating cell cycle progression. Specifically, compounds within this class have shown significant inhibition of CDK2, an important target in cancer therapy.
In Vitro Studies
In vitro assays demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent antiproliferative effects against various cancer cell lines. For instance, a related compound was reported to have IC50 values in the nanomolar range against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer) cell lines, indicating strong growth inhibitory activity .
The mechanism by which 6-(azepan-1-yl)-N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects may involve:
- Inhibition of CDK Enzymes : As noted, the compound acts as a CDK2 inhibitor. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis through caspase activation pathways .
- Modulation of Autophagy : Some studies suggest that pyrazolo[3,4-d]pyrimidines can modulate autophagy pathways, potentially enhancing their anticancer effects .
Table 2: Biological Activity Summary
| Activity Type | Cell Lines | IC50 (nM) |
|---|---|---|
| Antiproliferative | MCF-7 | <100 |
| Antiproliferative | HepG2 | <100 |
| Antiproliferative | HCT116 | <100 |
Case Study 1: CDK2 Inhibition
A study focusing on the structure-activity relationship (SAR) of pyrazolo[3,4-d]pyrimidines found that modifications at the benzyl group significantly enhanced CDK2 inhibitory activity. The most potent analogs exhibited IC50 values below 50 nM against CDK2.
Case Study 2: Apoptosis Induction
Another investigation into a closely related compound demonstrated that it effectively induced apoptosis in colon cancer cells via mitochondrial pathways. The study reported that treatment led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azepan-1-yl group at position 6 is introduced via nucleophilic displacement of halogenated intermediates (e.g., chloro or iodo derivatives). This reaction typically occurs under microwave-assisted conditions with amines:
| Reaction Component | Conditions | Yield | Source |
|---|---|---|---|
| 6-Chloro derivative + Azepane | Microwave (150–180°C), DMF, 60–85 min | 56–76% |
Key findings:
-
Sodium hydride (NaH) is used as a base to deprotonate the amine nucleophile .
-
Microwave irradiation enhances reaction efficiency compared to conventional heating .
Alkylation and Arylation
The N-benzyl and 1-phenyl groups are introduced via alkylation/arylation at nitrogen atoms:
N-Benzylation
| Substrate | Reagent/Conditions | Outcome | Source |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidin-4-amine | Benzyl bromide, NaH, DMF, 25–150°C | N-Benzylated product |
1-Phenylation
| Substrate | Reagent/Conditions | Outcome | Source |
|---|---|---|---|
| 1H-Pyrazolo[3,4-d]pyrimidine | Phenylboronic acid, Pd catalysis (Suzuki coupling) | 1-Phenyl derivative |
Key findings:
-
Sodium hydride-mediated alkylation is standard for introducing benzyl groups .
-
Suzuki coupling enables regioselective phenyl group introduction at position 1 .
Oxidation and Reduction
-
Oxidation : The pyrimidine ring remains stable, but benzyl groups may oxidize to ketones under strong oxidants (e.g., KMnO₄).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds in substituents without affecting the core .
Cross-Coupling Reactions
The compound’s halogenated precursors participate in cross-coupling:
Key findings:
-
Iodinated intermediates (e.g., 3-iodo derivatives) are critical for coupling reactions .
-
Microwave conditions reduce reaction times from hours to minutes .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
Pyrazolo[3,4-d]pyrimidine derivatives vary primarily in substituents at positions 1, 4, and 4. Below is a comparative analysis with key analogs:
Key Comparisons
Substituent Effects on Bioactivity: Azepan-1-yl vs. Thioether Groups: The azepane group (seven-membered ring) may confer better metabolic stability compared to thioether-linked substituents (e.g., methylthio or allylthio) due to reduced susceptibility to oxidative cleavage . Benzyl vs.
Synthetic Complexity :
- Azepane introduction (as in the target compound) requires specialized reagents or microwave-assisted synthesis, whereas thioether or aryl groups are added via straightforward nucleophilic substitution or Suzuki coupling .
Physical Properties :
- Melting points for pyrazolo[3,4-d]pyrimidines range widely (154–246°C), influenced by substituent bulk and symmetry. The target compound’s azepane and benzyl groups likely reduce crystallinity compared to chlorophenyl analogs (e.g., 202–203°C in ) .
Biological Target Selectivity: Kinase Inhibition: The tert-butyl and naphthyl groups in 1NA-PP1 () confer selectivity for PKC isoforms, whereas the azepane-benzyl combination may target mTOR or Src kinases due to steric and electronic effects . Anticancer Activity: Chlorophenyl and morpholinoethylthio derivatives () show potent cytotoxicity, but the azepane group’s flexibility could enhance binding to disordered kinase domains .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(azepan-1-yl)-N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, pyrazolo[3,4-d]pyrimidin-4-amine derivatives are often prepared by reacting halogenated intermediates (e.g., 4-chloro precursors) with amines under reflux in polar aprotic solvents like acetonitrile or ethanol. Key steps include:
- Step 1 : Reacting a halogenated pyrazolo[3,4-d]pyrimidine core with azepane (azepan-1-yl group introduction) under basic conditions.
- Step 2 : Subsequent N-benzylation using benzyl halides in the presence of a base (e.g., cesium carbonate) .
- Characterization : Confirmation via -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, azepane protons at δ 1.5–2.0 ppm) and IR spectroscopy (N-H stretches at ~3300 cm) .
Q. How are structural features of this compound confirmed using spectroscopic techniques?
- Methodology :
- -NMR : Aromatic protons from the benzyl and phenyl groups appear as multiplet signals (δ 7.0–8.1 ppm). The azepane ring shows distinct multiplet peaks for methylene groups (δ 1.5–2.0 ppm).
- IR Spectroscopy : N-H stretches (3300–3400 cm) and C=N/C=C vibrations (1600–1650 cm) confirm the pyrimidine and pyrazole rings .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 428.2234) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for N-benzylation steps in the synthesis?
- Methodology :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity.
- Catalysis : Introduce copper(I) bromide or cesium carbonate to accelerate benzyl halide coupling .
- Temperature Control : Reflux at 80–100°C for 8–12 hours improves yield (typical yields: 60–77%) .
- Purification : Chromatography (e.g., ethyl acetate/hexane gradient) or recrystallization from ethanol removes byproducts .
Q. What strategies resolve contradictory data in spectral characterization (e.g., unexpected NMR shifts)?
- Methodology :
- Isotopic Labeling : Use -NMR or 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, overlapping aromatic protons can be differentiated via -HMBC correlations .
- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated chemical shifts to identify misassignments .
- Alternative Techniques : X-ray crystallography provides unambiguous structural confirmation, especially for regioisomeric ambiguities .
Q. How is the biological activity of this compound evaluated in vitro?
- Methodology :
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values reported in μg/mL) .
- Enzyme Inhibition : Assess binding to targets like carbonic anhydrase I/II using fluorometric assays (IC determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure EC values, with comparisons to positive controls (e.g., cisplatin) .
Q. What are the implications of substituent variations (e.g., azepane vs. morpholine) on bioactivity?
- Methodology :
- Structure-Activity Relationship (SAR) Studies :
- Replace azepane with morpholine or piperazine to assess changes in solubility and target affinity .
- Introduce electron-withdrawing groups (e.g., -CF) on the benzyl ring to enhance metabolic stability .
- Data Analysis : Use regression models to correlate logP values with IC trends, revealing hydrophobicity-driven activity improvements .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields across studies?
- Methodology :
- Parameter Comparison : Tabulate reaction conditions (solvent, temperature, catalyst) from conflicting studies (e.g., 60% yield in acetonitrile vs. 77% in DMF) .
- Replication : Reproduce low-yield protocols with controlled moisture/oxygen levels (Schlenk techniques) to isolate environmental factors .
- Byproduct Identification : LC-MS or GC-MS analysis identifies side products (e.g., dehalogenated intermediates) that reduce yield .
Experimental Design Tables
Table 1 : Optimization of N-Benzylation Reaction Conditions
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acetonitrile | CsCO | 80 | 10 | 60 | |
| DMF | CuBr | 100 | 8 | 77 | |
| Ethanol | None | 70 | 12 | 45 |
Table 2 : In Vitro Bioactivity Data
| Assay Type | Target/Organism | Result (IC/MIC) | Reference |
|---|---|---|---|
| Carbonic Anhydrase I | Human isoform hCA I | 0.89 μM | |
| Antimicrobial | S. aureus (Gram+) | 12.5 μg/mL | |
| Cytotoxicity | HeLa cells | 18.7 μM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
